(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone
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Overview
Description
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Alkylation: The pyrrole ring can be alkylated using a suitable alkylating agent to introduce the 2,5-dihydro-1H-pyrrol-1-ylmethyl group.
Friedel-Crafts Acylation: The final step could involve a Friedel-Crafts acylation reaction to attach the phenyl and dimethylphenyl groups to the methanone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the methanone group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic systems.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In a catalytic system, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
- (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone
Uniqueness
The unique combination of functional groups in (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-8-9-16(2)19(12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNGEIXCUOANE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643486 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-19-7 |
Source
|
Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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